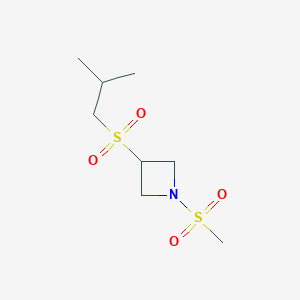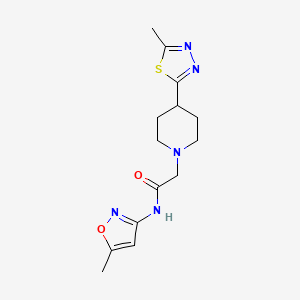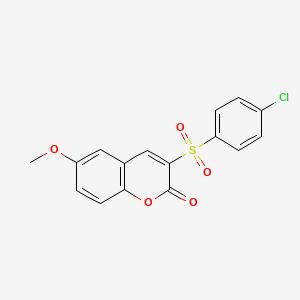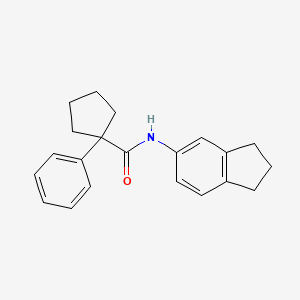
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in chemical synthesis and biosynthesis .
Molecular Structure Analysis
Azetidine is a four-membered ring structure, which includes a basic secondary amine . This gives it high ring-strain energy, strong molecular rigidity, and satisfactory stability .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis
Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties can influence their reactivity and the types of reactions they can participate in.科学的研究の応用
The chemical compound "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" plays a significant role in various scientific research areas. Its applications range from serving as a key intermediate in the synthesis of pharmaceuticals to its involvement in studies on gene expression and enzyme inhibition. Below are detailed insights into its scientific research applications, excluding information related to drug use, dosage, and side effects.
Gene Expression Regulation
One of the pivotal applications of compounds related to "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" is in the regulation of gene expression. For instance, 5-Aza-2′-deoxycytidine (AzaD), a related compound, is utilized to activate methylated and silenced genes through promoter demethylation. However, research indicates that AzaD's impact on gene expression extends beyond DNA demethylation, affecting gene regulation through various mechanisms, including some that are independent of DNA demethylation. This highlights the compound's role in the context-dependent regulation of gene expression, underlying diverse patient responses to therapies involving such compounds (Seelan et al., 2018).
Enzyme Inhibition for Therapeutic Purposes
Compounds within the same class as "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" have been explored for their potential as enzyme inhibitors, offering therapeutic benefits. For example, reversible cholinesterase inhibitors show promise as pretreatment agents against organophosphate poisoning, indicating the role of such compounds in enhancing therapeutic outcomes in scenarios of exposure to harmful agents (Lorke & Petroianu, 2018).
Pharmaceutical and Medicinal Significance
The sulfonyl and sulfonamide groups, characteristic of compounds like "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine," are noted for their pharmacological properties. These groups contribute to a wide range of therapeutic applications, from antimicrobial to anticancer activities. Over 150 FDA-approved drugs feature sulfur (SVI)-based moieties, underlining the importance of such compounds in drug discovery and therapeutic agent development (Zhao et al., 2018).
作用機序
将来の方向性
The future research directions in the field of azetidines could involve exploring their biosynthetic pathways and discovering novel azetidine-containing natural products . Additionally, advancements in the polymerizations of azetidines could lead to the development of new macromolecular architectures .
特性
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGOHVWMLQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/no-structure.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one](/img/structure/B2713564.png)


![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)


